molecular formula C12H8FN3O B1396472 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338651-03-8

2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1396472
CAS No.: 1338651-03-8
M. Wt: 229.21 g/mol
InChI Key: URRNZHZBDJJREY-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and their positions.

    Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a similar core but different ring fusion patterns.

    Imidazo[1,5-a]pyridines: These compounds have a similar heterocyclic core but with different nitrogen positions.

Uniqueness

2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Biological Activity

2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₂H₈FN₃O
  • Molecular Weight : 229.21 g/mol
  • CAS Number : 1338651-03-8
  • Structure : The compound features a pyrazolo[1,5-a]pyrazine core substituted with a fluorophenyl group, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole derivatives, including those similar to this compound, possess significant inhibitory effects against pathogenic bacteria.

CompoundMIC (μg/mL)MBC (μg/mL)
7b0.22-
10--
13--

In particular, the compound 7b exhibited a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrazin derivatives has been explored extensively. In vitro studies indicate that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Case Studies:

  • MCF7 Cell Line : A study reported that certain pyrazole derivatives showed growth inhibition with IC₅₀ values ranging from 3.79 to 12.50 µM against the MCF7 breast cancer cell line .
  • A549 Cell Line : Another derivative demonstrated significant cytotoxicity with an IC₅₀ of 26 µM against A549 lung cancer cells .
  • NCI-H460 Cell Line : Compounds were found to induce apoptosis and inhibit proliferation effectively in this cell line with IC₅₀ values as low as 0.95 nM .

The biological activity of pyrazole derivatives is attributed to their ability to interact with various molecular targets:

  • Inhibition of Kinases : Some studies indicate that these compounds can inhibit key kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases .
  • Antioxidant Properties : Pyrazoles have also been noted for their antioxidant activities, contributing to their therapeutic potential in cancer treatment .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, pyrazole derivatives like this compound have been investigated for other pharmacological effects:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Certain pyrazoles have shown promise in neuroprotection by promoting neuronal survival in models of neurodegenerative diseases .

Properties

IUPAC Name

2-(3-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNZHZBDJJREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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